molecular formula C12H7Cl2NO B1611464 2-(3,4-Dichlorobenzoyl)pyridine CAS No. 95898-75-2

2-(3,4-Dichlorobenzoyl)pyridine

Cat. No. B1611464
CAS RN: 95898-75-2
M. Wt: 252.09 g/mol
InChI Key: RCFPXGFATRVHLV-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorobenzoyl)pyridine, also known as DCBP, is a chemical compound found in a variety of products, including pesticides, herbicides, and pharmaceuticals. DCBP is a colorless solid with a molecular weight of 232.04 g/mol and a melting point of 155°C. It is soluble in most organic solvents, including chloroform, methanol, and ethanol. DCBP is a versatile compound that has been used for a variety of applications, including the synthesis of drugs, the development of pesticides, and the production of intermediates for other compounds.

Scientific Research Applications

Coordination Chemistry and Ligand Synthesis

  • 2-(3,4-Dichlorobenzoyl)pyridine derivatives, such as 2,6-di(pyrazol-1-yl)pyridine and related ligands, have been employed in coordination chemistry due to their ability to form versatile complexes with metals. These complexes exhibit interesting properties such as luminescence, which can be used for biological sensing, and exhibit unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Optical and Magnetic Properties

  • The synthesis of nonanuclear lanthanide clusters using pyridine derivatives has led to the discovery of materials displaying dual physical properties. For example, certain complexes demonstrate single-molecule magnetism, while others exhibit intense photoluminescence, highlighting their potential in optical applications and material science (Alexandropoulos et al., 2011).

Photophysical Properties

  • Cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles, including pyridine-coordinated derivatives, have shown promising photophysical properties. These complexes exhibit fluorescence in solution at room temperature, which could be leveraged in developing new photoluminescent materials and sensors (Mancilha et al., 2011).

Polymer Chemistry

  • Novel polyimides derived from pyridine-containing monomers have been synthesized, showcasing properties such as solubility in various solvents, thermal stability, and mechanical strength. These materials are of interest for applications requiring durable and high-performance polymers (Wang et al., 2006).

Supramolecular Chemistry

  • The self-assembly of lanthanide helicate coordination polymers into 3D metal-organic frameworks (MOFs) using pyridine derivatives illustrates the potential for creating materials with unique structural characteristics. These MOFs could find applications in gas storage, separation technologies, and catalysis (Ghosh & Bharadwaj, 2004).

properties

IUPAC Name

(3,4-dichlorophenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO/c13-9-5-4-8(7-10(9)14)12(16)11-3-1-2-6-15-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFPXGFATRVHLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441133
Record name 2-(3,4-DICHLOROBENZOYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorobenzoyl)pyridine

CAS RN

95898-75-2
Record name 2-(3,4-DICHLOROBENZOYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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